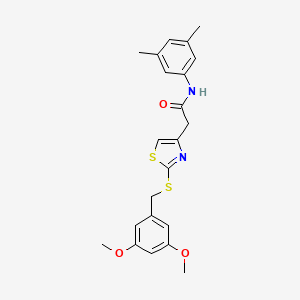
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation catalysis and reactions with different chloroacetamides and thioglycolic acid. For instance, novel derivatives have been prepared using carbodiimide condensation catalysis, which is a convenient method for synthesizing acetamide derivatives (Yu et al., 2014). Another approach involves the microwave-assisted synthesis, which is efficient for producing novel acetamide derivatives with potential antibacterial properties (Borad et al., 2015).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectra. For example, the crystal structure and molecular interactions of certain acetamide derivatives have been detailed, showcasing their geometric conformation and hydrogen bonding patterns (Gautam et al., 2013).
Chemical Reactions and Properties
Chemical properties of related compounds include reactivity towards different agents and the formation of various derivatives. For instance, N-protecting groups, such as the 3,4-dimethoxybenzyl group, have been explored for their easy elimination and yield variation depending on the substituents (Grunder-Klotz & Ehrhardt, 1991).
Physical Properties Analysis
Physical properties, including crystal structure and photophysical properties, have been studied to understand the compound's stability and interactions. The crystallography of certain acetamide derivatives reveals the spatial arrangement and the impact of hydrogen bonding on molecular stability (Ismailova et al., 2014).
Chemical Properties Analysis
Chemical properties, such as pKa values and antioxidant activities, are crucial for understanding the compound's behavior in different environments. The pKa determination of acetamide derivatives offers insight into their acidity constants, which is essential for predicting their reactivity and biological activity (Duran & Canbaz, 2013). Additionally, the antioxidant properties of novel acetamide derivatives have been evaluated, showing significant effects in inhibiting lipid peroxidation and scavenging free radicals (Ayhan-Kılcıgil et al., 2012).
Aplicaciones Científicas De Investigación
Antitumor Activity : A study by Yurttaş, Tay, and Demirayak (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry reported on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the compound . These compounds were screened for their potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Some of these compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Biological Activities : Duran and Demirayak (2012) in Medicinal Chemistry Research synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They investigated their anticancer activities against a panel of 60 different human tumor cell lines, finding that compounds exhibited reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).
Ring-Opening Polymerization : Otero et al. (2011) in Organometallics discussed the synthesis of heteroscorpionate aluminum alkyl and aryloxide complexes using acetamide and thioacetamide heteroscorpionate protio ligands for ring-opening polymerization (ROP) of cyclic esters. These complexes have potential applications in polymer science and materials engineering (Otero et al., 2011).
Optoelectronic Properties : Camurlu and Guven (2015) in the Journal of Applied Polymer Science explored the optoelectronic properties of thiazole-based polythiophenes, involving the synthesis of thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide. These polymers have applications in the field of conducting polymers and materials science (Camurlu & Guven, 2015).
Antibacterial and Antifungal Activities : A study by Tang et al. (2019) in Phosphorus, Sulfur, and Silicon and the Related Elements reported the design and synthesis of benzothiazole derivatives with a 1,3,4-thiadiazole moiety. These compounds showed good antibacterial and antifungal activities, particularly against tobacco mosaic virus and certain bacteria (Tang et al., 2019).
Photophysical Properties : Balijapalli et al. (2017) in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides and studied their photophysical properties. These findings are relevant in the field of materials science, particularly in the development of new materials with specific optical properties (Balijapalli et al., 2017).
Propiedades
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-5-15(2)7-17(6-14)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDDHXADMCLGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
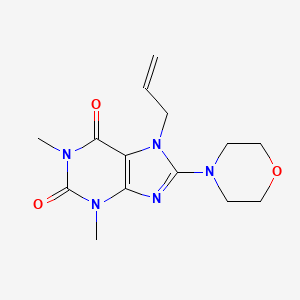


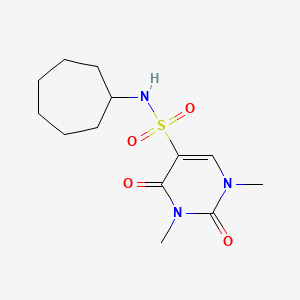
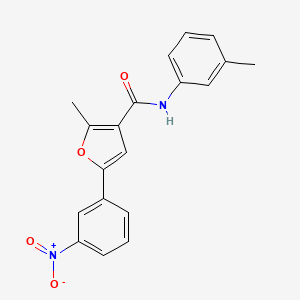
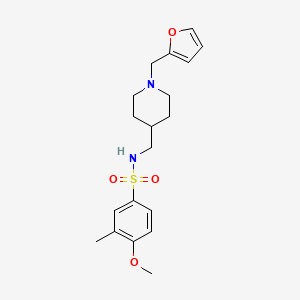
![2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2482630.png)
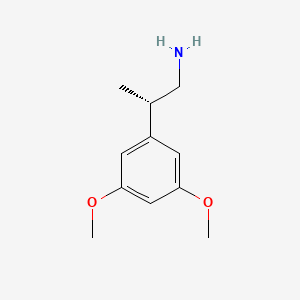
![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2482637.png)